Cyclin K Degradation versus ATP-Competitive Inhibition
HQ461 induces concentration-dependent degradation of cyclin K (CCNK) with a DC50 of approximately 50 nM in HCT116 cells as measured by Western blot quantification, confirming its identity as a bona fide molecular glue degrader [1]. In direct mechanistic contrast, the ATP-competitive CDK12/CDK13 dual inhibitor THZ531 (IC50 = 158 nM for CDK12, 69 nM for CDK13) binds covalently to the kinase active site but does not trigger cyclin K degradation [2]. Similarly, the CDK4/6-selective inhibitor palbociclib (IC50 = 11 nM for CDK4, 16 nM for CDK6) exhibits no measurable cyclin K degradation activity . The functional consequence of this mechanistic divergence is that HQ461 eliminates both the catalytic and scaffolding roles of CDK12, whereas ATP-competitive inhibition leaves the cyclin K–bound complex intact and potentially competent for kinase-independent signaling.
| Evidence Dimension | Cyclin K degradation potency (DC50) |
|---|---|
| Target Compound Data | ~50 nM |
| Comparator Or Baseline | THZ531: No degradation detected; Palbociclib: No degradation detected |
| Quantified Difference | Degradation observed only with HQ461; comparator inhibitors do not degrade cyclin K |
| Conditions | HCT116 colorectal cancer cells; Western blot quantification |
Why This Matters
The degradation mechanism uniquely eliminates CDK12 scaffolding functions, providing a pharmacological profile unattainable with ATP-competitive inhibitors.
- [1] Lv L, Chen P, Cao L, et al. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. eLife. 2020;9:e59994. (Extended Data Figure 2) View Source
- [2] Zhang T, Kwiatkowski N, Olson CM, et al. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nat Chem Biol. 2016;12(10):876-884. View Source
